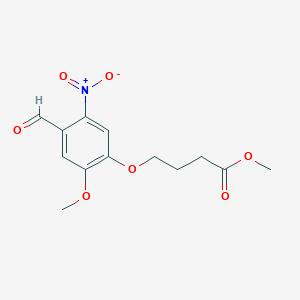
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester
Übersicht
Beschreibung
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is an organic compound that belongs to the class of phenoxy butyric acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-methoxy-5-nitrophenol and butyric acid methyl ester.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common reagents used in the synthesis may include catalysts, solvents, and protective groups to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Formyl-2-methoxy-phenoxy)-butyric acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-propionic acid methyl ester: Has a shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is unique due to the presence of both the formyl and nitro groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct advantages in specific research or industrial contexts.
Eigenschaften
CAS-Nummer |
176375-42-1 |
|---|---|
Molekularformel |
C13H15NO7 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H15NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
IAYUODHBFOOQCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













